molecular formula C14H8BrClN2O B5602724 3-bromo-N-(3-chloro-4-cyanophenyl)benzamide CAS No. 349401-85-0

3-bromo-N-(3-chloro-4-cyanophenyl)benzamide

Cat. No.: B5602724
CAS No.: 349401-85-0
M. Wt: 335.58 g/mol
InChI Key: BEJFCZKSANVYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(3-chloro-4-cyanophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and cyano functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-chloro-4-cyanophenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

    Amidation: The formation of the benzamide structure through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-chloro-4-cyanophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: Where one functional group is replaced by another.

    Oxidation Reactions: Involving the addition of oxygen or removal of hydrogen.

    Reduction Reactions: Involving the addition of hydrogen or removal of oxygen.

Common Reagents and Conditions

    Substitution: Reagents such as halides or nucleophiles under basic or acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may alter the oxidation state of the compound.

Scientific Research Applications

3-bromo-N-(3-chloro-4-cyanophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Material Science: Use in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-chloro-4-cyanophenyl)benzamide involves its interaction with specific molecular targets. The presence of bromine, chlorine, and cyano groups may influence its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4-chlorophenyl)benzamide
  • 3-bromo-N-(3-cyanophenyl)benzamide
  • N-(3-chloro-4-cyanophenyl)benzamide

Uniqueness

3-bromo-N-(3-chloro-4-cyanophenyl)benzamide is unique due to the combination of bromine, chlorine, and cyano groups attached to the benzamide core. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-(3-chloro-4-cyanophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-11-3-1-2-9(6-11)14(19)18-12-5-4-10(8-17)13(16)7-12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJFCZKSANVYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260368
Record name 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349401-85-0
Record name 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349401-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.